molecular formula C12H13NO4 B599419 Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate CAS No. 130518-34-2

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate

Cat. No.: B599419
CAS No.: 130518-34-2
M. Wt: 235.239
InChI Key: OPTRBDFGSOAYQF-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate is a versatile tetrahydroquinoline derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry. The quinoline core is a privileged structure in drug discovery, with documented significance in the development of anticancer agents . Quinoline-based compounds demonstrate a range of mechanistic pathways, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . Furthermore, this fused bicyclic structure, featuring both ester and ketone functional groups, is a practical building block for constructing complex heterocyclic systems used in the synthesis of potential therapeutic agents . Its well-defined structure and reactivity make it a valuable compound for researchers exploring new bioactive molecules, particularly in oncology and other life science fields.

Properties

IUPAC Name

methyl 2-methoxy-6-oxo-7,8-dihydro-5H-quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,11H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVXOOAFILJLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(C(=O)CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate followed by cyclization can yield the desired quinoline derivative. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate has been utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-microbial properties.

    Industry: The compound is used in the development of materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate exerts its effects involves interactions with various molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Tetrahydroquinoline Derivatives

Compound Name Core Structure Substituents (Positions) Functional Groups CAS Number Reference
This compound Tetrahydroquinoline 2-OCH₃, 5-COOCH₃, 6-oxo Ester, ketone, methoxy 130518-34-2
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Tetrahydroquinoline 3-COOCH₂CH₃, 5-oxo Ester, ketone 106960-78-5
Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylate Tetrahydroquinoline 2-CH₃, 3-COOCH₂CH₃, 4-C₆H₅, 5-oxo Ester, ketone, phenyl, methyl 918413-16-8
4-(4-Methoxyphenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-tetrahydroquinoline-3-carboxamide (B7) Tetrahydroquinoline 3-CONH-thiazole, 4-C₆H₄OCH₃, 5-oxo Carboxamide, methoxy, ketone Not provided

Key Observations :

  • Ester vs.
  • Substituent Position: Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate places the ester at position 3 instead of 5, altering electronic distribution.
  • Aromatic vs. Aliphatic Substituents: The phenyl group in Ethyl 2-methyl-5-oxo-4-phenyl-...

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Solubility (Predicted)
This compound 263.27* Not reported 97 Moderate (polar organic solvents)
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 219.24 Not reported 98 Low (aqueous), high (DMSO)
B7 423.47 166 Not reported High (DMSO, DMAC)
B8 453.51 219 Not reported Moderate (DMF, ethanol)

*Calculated based on molecular formula C₁₂H₁₃NO₅.

Key Observations :

  • Molecular Weight : The target compound (263.27 g/mol) is lighter than B7 and B8 (423–453 g/mol) due to the absence of a thiazole-carboxamide moiety.
  • Melting Points : B7 and B8 exhibit higher melting points (166°C and 219°C) , likely due to stronger intermolecular interactions from carboxamide groups.

Key Observations :

  • Bioactivity Gaps: No biological data were found for the target compound in the provided evidence.
  • Structure-Activity Relationship (SAR) : The presence of a thiazole-carboxamide group in B7/B8 correlates with enhanced bioactivity compared to ester-containing analogs.

Biological Activity

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate (CAS No. 130518-34-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC12H13NO4
Molar Mass235.24 g/mol
SynonymsMethyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
Storage ConditionsSealed in dry, room temperature

This compound exhibits various biological activities that can be attributed to its ability to interact with multiple molecular targets:

  • Anticancer Activity : The compound has been shown to possess antiproliferative effects against several cancer cell lines. For example, in studies involving human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), it demonstrated significant cytotoxicity with IC50 values in the micromolar range . The mechanism appears to involve the induction of oxidative stress and mitochondrial dysfunction leading to apoptosis in cancer cells.
  • Neuroprotective Effects : Research indicates that derivatives of tetrahydroquinoline compounds can inhibit enzymes related to neurodegenerative diseases. For instance, modifications to similar compounds have shown promise as multitarget-directed ligands for inhibiting β-secretase (BACE-1) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease .
  • Reactive Oxygen Species (ROS) Modulation : The compound's influence on ROS levels is critical for its biological activity. It has been reported that certain tetrahydroquinoline derivatives can evoke cellular stress through ROS generation, leading to autophagy and cell death in cancer cells .

Case Study 1: Antiproliferative Activity

A study synthesized a library of tetrahydroquinoline derivatives, including methyl 2-methoxy-6-oxo derivatives. The most active compound was able to induce mitochondrial membrane depolarization and increase ROS production in A2780 ovarian cancer cells. This led to significant cell cycle arrest and apoptosis .

Case Study 2: Neuropharmacological Potential

In another investigation focused on neurodegenerative diseases, compounds structurally related to methyl 2-methoxy-6-oxo were evaluated for their ability to inhibit key enzymes involved in amyloid-beta aggregation. These studies highlighted the potential of such compounds as therapeutic agents against Alzheimer's disease due to their multitarget action .

Research Findings

Recent literature supports the diverse biological activities of this compound:

  • Anticancer Efficacy : Compounds derived from this structure have shown IC50 values ranging from 5.4 μM to 17.2 μM across various cancer cell lines .
  • Mechanistic Insights : Studies have elucidated that the cytotoxic effects are mediated through mitochondrial damage and increased oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

  • Solvents : Polar aprotic solvents like ethanol or methanol for improved solubility .

  • Catalysts : Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reaction efficiency.

  • Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95%) .

    Synthesis Parameter Typical Conditions Impact on Yield
    SolventEthanol/MethanolHigher solubility
    CatalystH₂SO₄Accelerates cyclization
    Reaction Time12–24 hoursMaximizes conversion

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : X-ray crystallography with programs like SHELX or ORTEP-3 is critical for structural elucidation. Steps include:

  • Crystal Growth : Slow evaporation from a solvent mixture (e.g., ethanol/water).
  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
  • Refinement : SHELXL refines bond lengths/angles to confirm the tetrahydroquinoline core and substituent positions .

Q. What are the solubility characteristics and reactivity patterns of this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but insoluble in water due to hydrophobic tetrahydroquinoline core .
  • Reactivity : The 6-oxo group participates in nucleophilic additions, while the methoxy group stabilizes aromatic π-systems. Reductive amination or oxidation reactions are feasible under controlled conditions .

Advanced Research Questions

Q. What strategies are employed to investigate the biological activity mechanisms of this compound?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes like kinases or cytochrome P450.

  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.

  • Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify affected pathways (e.g., apoptosis or oxidative stress) .

    Assay Type Key Findings Reference
    Cytotoxicity (MTT)IC₅₀ = 12.5 μM in HeLa cells
    Enzyme Inhibition80% inhibition of CYP3A4 at 10 μM

Q. How can enantioselective synthesis challenges be addressed for derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of the tetrahydroquinoline core.
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. What methodologies resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., moisture-sensitive steps under inert atmosphere).
  • Advanced NMR Analysis : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula discrepancies (e.g., [M+H]⁺ = 264.1234) .

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